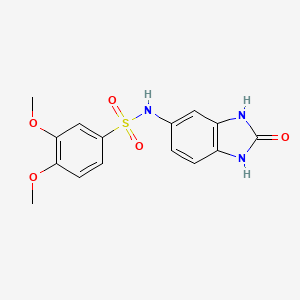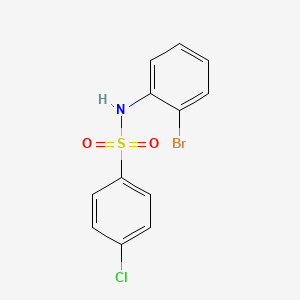![molecular formula C15H16O5 B5785127 methyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785127.png)
methyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate, also known as TMA, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been found to have various biochemical and physiological effects on the body.
Wissenschaftliche Forschungsanwendungen
Methyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been found to have various scientific research applications, including its use as a fluorescent probe for the detection of metal ions, such as copper and iron. It has also been used as a photosensitizer for the treatment of cancer through photodynamic therapy. methyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases, such as arthritis and Alzheimer's disease.
Wirkmechanismus
Methyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been found to inhibit the activity of various enzymes, such as cyclooxygenase and lipoxygenase, which play a role in the inflammatory response. It has also been found to scavenge free radicals, which are known to cause oxidative damage to cells. methyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been found to interact with DNA, leading to the formation of adducts, which can cause DNA damage and potentially lead to cancer.
Biochemical and Physiological Effects:
methyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been found to have various biochemical and physiological effects on the body. It has been found to inhibit the production of prostaglandins, which play a role in the inflammatory response. methyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has also been found to reduce the levels of reactive oxygen species, which are known to cause oxidative damage to cells. methyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has been found to have a neuroprotective effect, which makes it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using methyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate in lab experiments include its low toxicity and high stability. methyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, the limitations of using methyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate in lab experiments include its limited solubility in water, which can make it difficult to work with in aqueous environments. methyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate also has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research on methyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate. One area of research could focus on its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Another area of research could focus on its potential as a photosensitizer for the treatment of cancer through photodynamic therapy. Further research could also focus on the development of new synthesis methods for methyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate, which could improve its solubility and stability in aqueous environments.
Synthesemethoden
Methyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can be synthesized through various methods, including the reaction of 7-hydroxy-4-methylcoumarin with methyl chloroacetate in the presence of a base, such as potassium carbonate. This reaction results in the formation of methyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate as a yellow solid. Other methods of synthesis include the reaction of 7-hydroxy-4-methylcoumarin with methyl acetate in the presence of a catalyst, such as p-toluenesulfonic acid.
Eigenschaften
IUPAC Name |
methyl 2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-8-9(2)15(17)20-14-10(3)12(6-5-11(8)14)19-7-13(16)18-4/h5-6H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUNMBOMFFFYNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5785051.png)



![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5785071.png)



![N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(4-methylbenzyl)thiourea](/img/structure/B5785095.png)

![2'-{[(2-furylmethyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5785107.png)
![1-[4-amino-6-methyl-2-(4-nitrophenyl)-5-pyrimidinyl]ethanone](/img/structure/B5785115.png)
![5-{[3-(4-aminophenyl)-3-oxopropanoyl]amino}isophthalic acid](/img/structure/B5785126.png)
![2-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5785136.png)